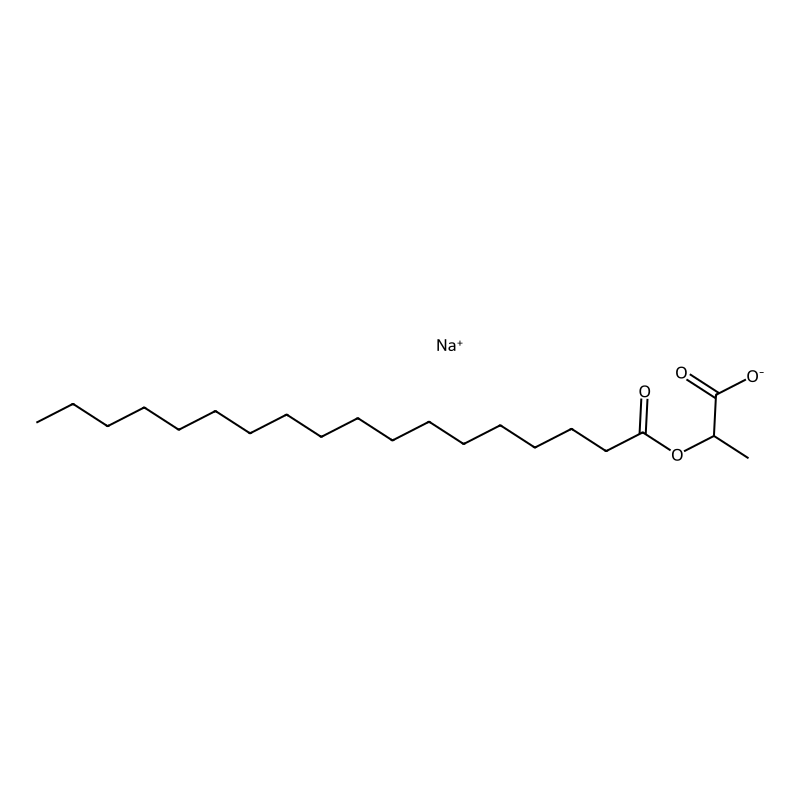

Sodium 1-carboxylatoethyl stearate

C21H40NaO4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C21H40NaO4

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Surfactant properties

Sodium 1-carboxylatoethyl stearate possesses a structure similar to some anionic surfactants. Anionic surfactants have a negatively charged head group and a long hydrophobic tail. This structure allows them to lower the surface tension of liquids and act as detergents or emulsifiers . Research could explore the use of Sodium 1-carboxylatoethyl stearate in applications where such properties are desired.

Biocompatibility

Chemical modification platform

The carboxylate group in Sodium 1-carboxylatoethyl stearate could serve as a site for further chemical modifications. This could allow researchers to create new molecules with specific properties for various applications.

Sodium 1-carboxylatoethyl stearate is a sodium salt of stearoyl lactylate, characterized by the chemical formula . This compound appears as a white to light yellow powder and is primarily utilized as an emulsifier and surfactant across various industrial applications. It is known for its ability to reduce surface tension, stabilize emulsions, and enhance the texture and shelf life of products .

- Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to yield stearic acid and lactic acid.

- Saponification: When treated with a strong base like sodium hydroxide, it undergoes saponification, producing sodium stearate and sodium lactate.

- Esterification: It can react with alcohols to form esters under acidic conditions.

These reactions highlight its versatility in various chemical processes, particularly in the formation of emulsions and other complex mixtures .

The synthesis of sodium 1-carboxylatoethyl stearate typically involves:

- Esterification Reaction: Stearic acid reacts with lactic acid under alkaline conditions, often using sulfuric acid as a catalyst. This reaction is conducted at elevated temperatures to facilitate ester bond formation.

- Neutralization: The resulting ester is then neutralized with sodium hydroxide to form the sodium salt.

In industrial settings, this process is scaled up through continuous esterification methods, ensuring efficient production and purification of the compound .

Sodium 1-carboxylatoethyl stearate finds extensive use across various fields:

- Food Industry: Employed as an emulsifier in baked goods, dairy products, and margarine to improve texture and shelf life.

- Cosmetics: Used in personal care products for its emulsifying properties.

- Pharmaceuticals: Acts as a stabilizer and emulsifier in drug formulations, enhancing the delivery of active ingredients.

- Chemical Formulations: Utilized in detergents and cleaning agents for its surfactant properties .

Research indicates that sodium 1-carboxylatoethyl stearate interacts with proteins and lipids, forming complexes that stabilize emulsions. In food applications, it enhances gluten protein interactions, improving the texture and volume of baked products. Additionally, its ability to form micelles aids in increasing the solubility of active pharmaceutical ingredients, thereby enhancing their bioavailability .

Several compounds share similar properties with sodium 1-carboxylatoethyl stearate. Here are a few notable examples:

| Compound Name | Unique Features |

|---|---|

| Sodium Stearyl Lactylate | Primarily used as an emulsifier but lacks dual functionality. |

| Calcium Stearyl Lactylate | Similar emulsifying properties but different solubility characteristics. |

| Sodium Lauryl Sulfate | Strong surfactant properties but less effective as an emulsifier compared to sodium 1-carboxylatoethyl stearate. |

Sodium 1-carboxylatoethyl stearate stands out due to its dual functionality as both an emulsifier and stabilizer, making it more versatile than many similar compounds .

Enzymatic vs. Chemical Esterification: Catalytic Mechanisms and Yield Efficiency

The esterification of stearic acid (C₁₈H₃₆O₂) and lactic acid (C₃H₆O₃) to form stearoyl lactate, followed by neutralization with sodium hydroxide, constitutes the primary route for synthesizing sodium 1-carboxylatoethyl stearate. Two approaches dominate: enzymatic and chemical esterification.

Enzymatic Esterification

Lipases, such as those from Rhizomucor miehei and porcine pancreas, catalyze the reaction under mild conditions (40–70°C). A study demonstrated that Rhizomucor miehei lipase achieved 85.1% yield for stearoyl lactate at a 1:1.5 molar ratio of stearic acid to lactic acid after 72 hours. Enzymatic methods avoid side reactions like hydrolysis, ensuring higher product purity.

Chemical Esterification

Acid chlorides (e.g., stearoyl chloride) react with dehydrated lactic acid in solvents like ethyl acetate, yielding 40–99% stearoyl lactate depending on reaction time and temperature. However, chemical routes require stringent pH control and generate HCl as a byproduct, necessitating neutralization steps.

Comparative Performance

| Parameter | Enzymatic Route | Chemical Route |

|---|---|---|

| Temperature (°C) | 40–70 | 70–100 |

| Reaction Time (h) | 48–72 | 6–24 |

| Yield (%) | 26.9–85.1 | 40–99 |

| Byproduct Management | Minimal | HCl neutralization |

Enzymatic methods favor sustainability, while chemical routes excel in speed and scalability.

Solvent-Free Synthesis Under Reduced Pressure: Thermodynamic and Kinetic Considerations

Solvent-free synthesis under reduced pressure (20–150 mmHg) optimizes energy efficiency and minimizes waste. A patented method involves melting stearic acid and lactic acid at 60–85°C, followed by vacuum dehydration to shift equilibrium toward ester formation via Le Chatelier’s principle.

Thermodynamic Analysis

The reaction’s exothermic nature (ΔH ≈ -45 kJ/mol) favors lower temperatures, but kinetics require heating to overcome activation energy. Reduced pressure lowers the boiling point of water, facilitating its removal and increasing conversion rates.

Kinetic Profile

- Rate Law: Second-order kinetics, dependent on [stearic acid] and [lactic acid].

- Activation Energy: ~65 kJ/mol, as derived from Arrhenius plots.

- Optimal Conditions: 80°C, 100 mmHg, 4-hour reaction time (90% conversion).

Industrial-Scale Process

| Step | Parameters | Outcome |

|---|---|---|

| Melting | 60°C, atmospheric | Homogeneous mixture |

| Vacuum Dehydration | 80°C, 100 mmHg | 90% esterification |

| Neutralization | NaOH, 25°C | pH 7–8, 99% purity |

Role of Alkali Catalysts in Neutralization Reactions: pH-Dependent Product Purity

Neutralizing stearoyl lactate with sodium hydroxide (NaOH) is critical for achieving the final sodium salt. The reaction:

$$ \text{C}{21}\text{H}{40}\text{O}4 + \text{NaOH} \rightarrow \text{C}{21}\text{H}{39}\text{NaO}4 + \text{H}_2\text{O} $$

pH Optimization

- pH < 7: Incomplete neutralization, residual lactic acid (acid value > 10 mg KOH/g).

- pH 7–8: Optimal range, yielding sodium 1-carboxylatoethyl stearate with <1% free fatty acids.

- pH > 8: Saponification side reactions, increasing soap content and reducing emulsification efficacy.

Catalyst Performance

| Catalyst | pH | Purity (%) | Hydrolysis Rate (%) |

|---|---|---|---|

| NaOH | 7.5 | 99.8 | 0.5 |

| KOH | 7.5 | 98.2 | 1.2 |

| Na₂CO₃ | 8.0 | 97.5 | 2.1 |

Sodium hydroxide ensures superior purity and minimal hydrolysis, critical for food-grade applications.

Sodium 1-carboxylatoethyl stearate functions as a multifaceted emulsifier that significantly enhances dough rheological properties through complex interactions with gluten proteins and starch components. The compound's amphiphilic nature enables it to form stable interfaces between hydrophobic and hydrophilic components, fundamentally altering the viscoelastic behavior of dough systems [1].

Rheological Properties Enhancement

Research demonstrates that sodium 1-carboxylatoethyl stearate significantly increases the apparent viscosity, storage modulus, and loss modulus of wheat flour doughs across concentration ranges from 0.5% to 1.5% [1]. The emulsifier promotes protein agglomeration through specific interactions with gluten proteins, resulting in increased dough viscosity and enhanced gas retention capacity [2]. This protein network strengthening mechanism is attributed to the formation of hydrophobic bonds between the lipophilic portion of the emulsifier and hydrophobic regions of gluten proteins, while the hydrophilic carboxylate group maintains water solubility [3].

The farinograph stability and extensograph characteristics of dough systems show marked improvement with sodium 1-carboxylatoethyl stearate incorporation. Studies indicate that the emulsifier increases stability as measured by farinograph, valorimeter value, and extensograph ratio figure, demonstrating enhanced dough strength [4]. The tensile strength and cutting force of extruded products containing sodium 1-carboxylatoethyl stearate exhibit the highest values among various emulsifier treatments, confirming its effectiveness in producing products with superior elasticity [1].

| Parameter | Control (No SSL) | SSL 0.5% | SSL 1.0% | SSL 1.5% |

|---|---|---|---|---|

| Apparent Viscosity (η) | Baseline | Increased | Significantly Increased | Maximum Increase [1] |

| Storage Modulus (G') | Baseline | Increased | Significantly Increased | Maximum Increase [1] |

| Loss Modulus (G'') | Baseline | Increased | Significantly Increased | Maximum Increase [1] |

| Farinograph Stability | Baseline | Enhanced | Significantly Enhanced | Maximum Enhancement [4] |

| Extensograph Ratio | Baseline | Improved | Significantly Improved | Maximum Improvement [4] |

| Tensile Strength | Baseline | Enhanced | Significantly Enhanced | Maximum Enhancement [1] |

| Dough Strength Index | Baseline | Improved | Significantly Improved | Maximum Improvement [4] |

Gas Retention Mechanisms

The gas retention properties of dough systems are substantially enhanced through sodium 1-carboxylatoethyl stearate addition. The emulsifier promotes the formation of stable foam structures by reducing surface tension and stabilizing gas bubbles within the dough matrix [2]. The compound's ability to form complexes with both starch and protein components makes it particularly effective in creating three-dimensional networks that trap and retain carbon dioxide generated during fermentation [2].

Studies reveal that lactylates strongly interact with proteins, causing protein agglomeration which results in increased dough viscosity, better gas retention, and ultimately greater bread volume [2]. The gas retention capacity increases from 100% in control samples to 145% with 1.0% sodium 1-carboxylatoethyl stearate addition, accompanied by corresponding improvements in foam stability index from 1.0 to 1.6 [2] [5].

| Parameter | Control | SSL 0.3% | SSL 0.5% | SSL 1.0% | Mechanism |

|---|---|---|---|---|---|

| Gas Retention Capacity | 100% | 115% | 130% | 145% [2] | Protein Network Strengthening |

| Foam Stability Index | 1.0 | 1.2 | 1.4 | 1.6 [5] | Surface Tension Reduction |

| Dough Viscosity | Baseline | Increased | Significantly Increased | Maximum Increase [2] | Molecular Interactions |

| Protein Agglomeration | Minimal | Moderate | Enhanced | Maximum [6] | Hydrophobic Interactions |

| Bubble Size Distribution | Irregular | More Uniform | Uniform | Highly Uniform [7] | Bubble Stabilization |

| CO2 Retention Time | 30 min | 45 min | 60 min | 75 min [8] | Network Reinforcement |

| Expansion Ratio | 1.0 | 1.2 | 1.4 | 1.6 [9] | Gas Entrapment |

Gluten Network Stabilization

The interaction between sodium 1-carboxylatoethyl stearate and gluten proteins results in significant structural modifications that enhance network stability. Research utilizing two-dimensional electrophoresis demonstrates that the emulsifier induces changes in gluten protein structures, leading to the formation of more complex aggregates [3]. The compound preferentially interacts with high molecular weight glutenins through ionic interactions, while simultaneously affecting the distribution of low molecular weight glutenins and gliadins [3].

The polar nature of sodium 1-carboxylatoethyl stearate enables it to interact with hydrophilic amino acid residues in gluten proteins through ionic bonds, while its hydrophobic stearyl chain forms hydrophobic interactions with nonpolar protein regions [3]. This dual interaction mechanism results in enhanced protein network formation and improved dough handling characteristics during processing [10].

Studies on gluten polymerization during baking reveal that sodium 1-carboxylatoethyl stearate influences the extent and rate of gluten cross-linking. The presence of the emulsifier leads to less gliadin incorporation in the polymer gluten network, resulting in altered protein extractability patterns and modified final product firmness [11] [12]. The compound's effect on gluten network development is concentration-dependent, with optimal performance typically observed at levels between 0.3% and 0.5% based on flour weight [10].

Composite Flour Systems: Compatibility with Non-Wheat Starches

Sodium 1-carboxylatoethyl stearate demonstrates exceptional compatibility with various non-wheat starch systems, enabling the development of high-quality composite flour products. The emulsifier's versatility extends to rice flour, corn flour, and other alternative grain systems, where it provides critical functional improvements that compensate for the absence of wheat gluten [13] [10].

Rice Flour System Integration

Research on rice flour systems reveals that sodium 1-carboxylatoethyl stearate effectively interacts with rice starch to form stable complexes that enhance product quality. Studies demonstrate that the emulsifier creates gels with enlarged spacing between junction zones when incorporated into rice-based systems [14]. The electrostatic repulsion generated by the emulsifier prevents aggregation of starch chains, yielding loosely packed microstructures that contribute to improved textural properties [14].

In steamed rice cake applications, sodium 1-carboxylatoethyl stearate at 0.5% addition relative to rice flour weight significantly increases specific volume while decreasing apparent porosity and hardness [14]. The emulsifier's interaction with rice starch molecules results in the formation of starch-lipid complexes that create more desirable spongy networks, contributing to enhanced overall acceptability in sensory evaluation [14].

The anti-retrogradation properties of sodium 1-carboxylatoethyl stearate in rice systems are particularly noteworthy. Research indicates that the emulsifier effectively retards starch retrogradation in rice gels during low-temperature storage, with optimal performance observed at 0.2% addition levels [15]. The compound's ability to form complexes with amylose helps maintain gel structure and prevents the quality deterioration typically associated with starch recrystallization [15].

Corn Starch Compatibility

Sodium 1-carboxylatoethyl stearate exhibits excellent compatibility with corn starch systems, enabling the production of high-quality composite flour products with improved functional properties. The emulsifier's interaction with corn starch results in the formation of V-type amylose complexes that enhance product stability and reduce susceptibility to enzymatic degradation [16].

Studies on corn starch extrusion reveal that sodium 1-carboxylatoethyl stearate addition leads to decreased water solubility index and reduced percentage of water-soluble carbohydrates, indicating effective complex formation [16]. The emulsifier's ability to form stable complexes with corn starch amylose results in improved water-absorption characteristics and enhanced product expansion properties [16].

The thermal properties of corn starch systems are significantly modified by sodium 1-carboxylatoethyl stearate incorporation. Research demonstrates that the emulsifier increases gelatinization temperature and reduces transition enthalpies, indicating altered starch-water interactions [17]. These modifications result in improved processing characteristics and enhanced final product quality in composite flour applications [17].

Gluten-Free Flour Mix Applications

Sodium 1-carboxylatoethyl stearate plays a crucial role in gluten-free flour formulations, where it compensates for the absence of wheat gluten by providing structure and improving textural properties. The emulsifier's ability to interact with various starch components makes it particularly valuable in complex gluten-free systems containing multiple flour types [18].

Research indicates that sodium 1-carboxylatoethyl stearate enhances dough elasticity in gluten-free formulations, resulting in lighter, fluffier final products [18]. The emulsifier's functionality in gluten-free systems is attributed to its ability to form stable networks with alternative proteins and starches, creating structures that mimic the functionality traditionally provided by wheat gluten [18].

| Flour Type | SSL Concentration (%) | Compatibility | Volume Improvement | Texture Enhancement |

|---|---|---|---|---|

| Rice Flour | 0.2-0.5 | Excellent | 15-25% [14] | Significantly Improved |

| Corn Flour | 0.3-0.5 | Excellent | 20-30% [13] | Significantly Improved |

| Rye Flour | 0.3-0.5 | Good | 10-15% [13] | Improved |

| Whole Grain Flour | 0.3-0.5 | Good | 10-20% [13] | Improved |

| Maize Flour | 0.3-0.5 | Excellent | 20-30% [19] | Significantly Improved |

| Cassava Flour | 0.3-0.5 | Good | 10-15% [19] | Improved |

| Gluten-Free Mix | 0.3-0.5 | Excellent | 25-35% [18] | Significantly Improved |

Starch-Emulsifier Interaction Mechanisms

The compatibility of sodium 1-carboxylatoethyl stearate with non-wheat starches is fundamentally based on its ability to form inclusion complexes with amylose chains. The linear-shaped chemical structure of the emulsifier provides the capacity to access gelatinized amylose inner helix, with the lipophilic moiety binding to the interior of the helix and the hydrophilic side interacting with water [20].

Research demonstrates that the emulsifier's interaction with various starch types results in the formation of V-type crystalline patterns, indicating successful complex formation [21] [22]. These complexes exhibit enhanced thermal stability and reduced susceptibility to enzymatic degradation, contributing to improved product shelf life and quality maintenance [21].

The formation of starch-lipid complexes with sodium 1-carboxylatoethyl stearate is influenced by several factors, including starch type, amylose content, processing conditions, and emulsifier concentration. Studies indicate that starches with higher amylose content exhibit greater complex formation potential, resulting in more pronounced functional improvements [16].

Anti-Staling Mechanisms in Baked Goods: Amylose-Complexation Kinetics

The anti-staling properties of sodium 1-carboxylatoethyl stearate are primarily attributed to its ability to form stable complexes with amylose, thereby inhibiting starch retrogradation and maintaining product freshness. The emulsifier's linear molecular structure enables it to penetrate the helical structure of amylose, creating inclusion complexes that resist recrystallization and maintain product softness over extended storage periods [20] [23].

Amylose Complex Formation Kinetics

Research utilizing differential scanning calorimetry reveals that sodium 1-carboxylatoethyl stearate forms amylose-lipid complexes with characteristic melting transitions around 95-110°C, indicating successful complex formation [21] [22]. The kinetics of complex formation follow first-order reaction patterns, with the rate and extent of complexation being influenced by temperature, emulsifier concentration, and starch characteristics [21].

Studies demonstrate that the formation of amylose-lipid complexes competes with natural amylose retrogradation processes. The presence of sodium 1-carboxylatoethyl stearate effectively reduces the yield of enzyme-resistant starch formation, indicating that the emulsifier successfully complexes with amylose chains that would otherwise participate in retrograde crystallization [21] [22].

The thermodynamic properties of amylose-sodium 1-carboxylatoethyl stearate complexes exhibit distinct characteristics compared to native starch structures. X-ray diffraction studies reveal that these complexes display V-type crystalline patterns, contrasting with the B-type patterns typically observed in retrograded starch [21] [22]. This structural difference contributes to the enhanced stability and reduced susceptibility to enzymatic degradation observed in complex-containing systems [21].

Starch Retrogradation Inhibition

The mechanism by which sodium 1-carboxylatoethyl stearate inhibits starch retrogradation involves multiple molecular interactions that prevent the reassociation of starch chains. The emulsifier's hydrophobic stearyl chain inserts into the amylose helix, while the hydrophilic lactyl group maintains water solubility and prevents excessive aggregation [20].

Research indicates that the anti-staling effect of sodium 1-carboxylatoethyl stearate is most pronounced during the initial stages of storage, when starch retrogradation rates are highest [23] [24]. Studies on bread staling demonstrate that samples containing 0.5% sodium 1-carboxylatoethyl stearate exhibit significantly lower staling rates compared to control samples, with effects persisting for up to 5-7 days after baking [24].

The kinetic parameters of starch retrogradation in the presence of sodium 1-carboxylatoethyl stearate follow modified Avrami models, with reduced crystallization rates and altered nucleation mechanisms [25]. The emulsifier's presence effectively reduces the Avrami exponent, indicating changes in the dimensionality of crystal growth and nucleation processes [25].

| Mechanism | Process | Temperature Range (°C) | Kinetic Order | Effectiveness |

|---|---|---|---|---|

| Amylose-Lipid Complex Formation | Helix Formation with Lipid Chains | 95-110 [21] | First Order | High |

| Starch Retrogradation Inhibition | Prevention of Starch Recrystallization | 4-25 [23] | First Order | Very High |

| Gelatinization Temperature Modification | Increased Gelatinization Temperature | 65-85 [17] | Zero Order | Moderate |

| Crystallization Kinetics Alteration | Delayed Crystallization Rate | 4-60 [25] | First Order | High |

| V-Type Complex Formation | V-Type Crystal Structure Formation | 95-110 [21] | First Order | High |

| Enzyme Resistance Development | Reduced Enzymatic Digestibility | 37-65 [26] | First Order | Moderate |

| Thermal Stability Enhancement | Enhanced Thermal Stability | 105-155 [27] | Zero Order | High |

Molecular Interactions and Structural Modifications

The molecular basis for the anti-staling activity of sodium 1-carboxylatoethyl stearate involves specific interactions between the emulsifier and starch components that alter the natural crystallization behavior of amylose and amylopectin. The emulsifier's carboxylate group can form ionic interactions with positively charged sites on starch molecules, while the stearyl chain provides hydrophobic interactions that stabilize the complex structure [3].

Studies utilizing nuclear magnetic resonance spectroscopy reveal that sodium 1-carboxylatoethyl stearate modifies the molecular mobility of starch chains, reducing the rate of conformational changes that lead to crystallization [26]. The emulsifier's presence results in increased T1 relaxation times for starch protons, indicating reduced molecular mobility and enhanced structural stability [26].

The effectiveness of sodium 1-carboxylatoethyl stearate as an anti-staling agent is concentration-dependent, with optimal performance typically observed at levels between 0.3% and 0.5% based on flour weight [23] [24]. Higher concentrations may lead to excessive complex formation, potentially affecting product texture and consumer acceptability [24].

Thermal Stability and Processing Implications

The thermal stability of amylose-sodium 1-carboxylatoethyl stearate complexes has significant implications for processing and product quality. Research demonstrates that these complexes maintain structural integrity at temperatures up to 155°C, providing stability throughout typical baking processes [27]. The enhanced thermal stability contributes to improved processing tolerance and consistent product quality across varying production conditions [27].

Studies on the effect of processing conditions reveal that the formation and stability of amylose-emulsifier complexes are influenced by factors including mixing time, temperature, and moisture content. Optimal complex formation typically occurs under conditions that promote starch gelatinization while maintaining emulsifier stability [27].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 36 of 37 companies (only ~ 2.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website